BTNL3 Human Pre-designed siRNA Set A

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

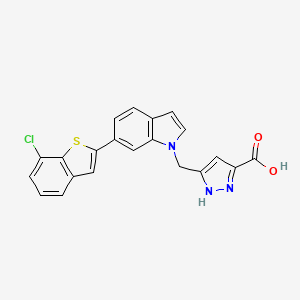

5-[[6-(7-chloro-1-benzothiophen-2-yl)indol-1-yl]methyl]-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClN3O2S/c22-16-3-1-2-14-9-19(28-20(14)16)13-5-4-12-6-7-25(18(12)8-13)11-15-10-17(21(26)27)24-23-15/h1-10H,11H2,(H,23,24)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJVVGJDTMKYJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC(=C2)C3=CC4=C(C=C3)C=CN4CC5=CC(=NN5)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BTNL3 gene function in T cell regulation

An In-depth Technical Guide on the Function of BTNL3 in T-Cell Regulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Butyrophilin-like 3 (BTNL3) protein is an emerging key player in the regulation of a specific subset of T cells, the γδ T cells. This technical guide provides a comprehensive overview of the current understanding of BTNL3's function, its interaction with the T-cell receptor (TCR), the downstream consequences for T-cell activation, and the experimental methodologies used to elucidate these functions. Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development.

Introduction to BTNL3

BTNL3 is a type I transmembrane protein belonging to the Butyrophilin (BTN) superfamily, which shares structural homology with the B7 family of co-stimulatory molecules.[1][2] These proteins are crucial regulators of immune responses. BTNL3 is primarily expressed on epithelial cells, particularly in the gut, where it plays a pivotal role in immune surveillance and tissue homeostasis.[1][2] A key characteristic of BTNL3 is its functional partnership with BTNL8; the two proteins form a heterodimer that is essential for their stable cell surface expression and subsequent interaction with T cells.[3][4]

BTNL3 and its Interaction with γδ T Cells

The primary role of BTNL3 in T-cell regulation is centered on its interaction with Vγ4+ γδ T cells, a subset of T cells abundant in the intestinal epithelium.[2][4][5][6][7][8]

Direct TCR Engagement

BTNL3, as part of the BTNL3/BTNL8 heterodimer, directly binds to the T-cell receptor (TCR) of human Vγ4+ γδ T cells.[5][6] This interaction is specific, with the IgV domain of BTNL3 being the primary binding partner for the Vγ4 TCR.[5] This binding is characterized as a "superantigen-like" interaction, as it predominantly involves the germline-encoded regions of the Vγ4 TCR chain, rather than the hypervariable CDR3 loops that recognize specific peptide antigens.[5][6]

Quantitative Binding Affinity

The binding affinity of the BTNL3 IgV domain to the Vγ4 TCR has been quantified using various biophysical techniques, with reported dissociation constants (Kd) in the micromolar range, comparable to many αβ TCR-peptide-MHC interactions.[5]

| Experimental Technique | Reported Dissociation Constant (Kd) | Reference |

| Surface Plasmon Resonance (SPR) | ~15–25 μM | [5] |

| Equilibrium Affinity Analysis | 22.1 μM | [5] |

| Scatchard Plot Analysis | 20.9 μM | [5] |

| Isothermal Titration Calorimetry (ITC) | 3.5 μM | [5] |

Functional Consequences of BTNL3-TCR Interaction

The engagement of the Vγ4+ TCR by the BTNL3/BTNL8 heterodimer triggers a cellular response in the T cell, leading to its activation and modulation of its function.

T-Cell Activation and Phenotypic Changes

Upon co-culture with cells expressing the BTNL3/BTNL8 heterodimer, Vγ4+ T cells exhibit classic signs of TCR-mediated activation, including the downregulation of their surface TCR expression.[3][9] However, this activation does not typically lead to the production of high levels of pro-inflammatory cytokines such as IFN-γ or TNF-α.[9] Instead, it induces significant changes in the expression of various co-regulatory receptors and chemokines, suggesting a role in modulating the T cell's migratory and regulatory functions within the tissue microenvironment.[9]

Role in T-Cell Homeostasis and Disease

The BTNL3-Vγ4+ T-cell axis is crucial for the selection, maintenance, and/or regulation of this specific γδ T-cell population within the gut mucosa.[2][4][9] Dysregulation of this interaction has been implicated in inflammatory bowel disease (IBD).[2][9] Specifically, genetic variations leading to hypomorphic BTNL3/BTNL8 are associated with a reduction in the frequency and a dysregulated phenotype of Vγ4+ T cells, and represent a risk factor for the development of penetrating Crohn's disease.[9]

Signaling Pathways

The direct binding of the BTNL3/BTNL8 heterodimer to the Vγ4+ TCR is predicted to initiate the canonical TCR signaling cascade.

Caption: BTNL3/BTNL8 engagement of the Vγ4 TCR initiates intracellular signaling.

Experimental Protocols

The following section details the key experimental methodologies used to investigate the function of BTNL3 in T-cell regulation.

Co-culture Assay for T-Cell Activation

This assay is used to assess the ability of BTNL3/BTNL8 to activate Vγ4+ T cells.

Methodology:

-

Cell Line Preparation: Human Embryonic Kidney 293T (HEK293T) cells are transiently transfected with expression vectors encoding human BTNL3 and BTNL8. A control group is transfected with an empty vector.

-

T-Cell Isolation: Human γδ T cells are isolated from peripheral blood mononuclear cells (PBMCs) or intestinal biopsies.

-

Co-culture: The isolated γδ T cells are co-cultured with the transfected HEK293T cells for a specified period (e.g., 16-24 hours).

-

Analysis: T-cell activation is assessed by flow cytometry. The primary readout is the downregulation of surface TCR (CD3) expression on the Vγ4+ T-cell population. Upregulation of activation markers such as CD69 can also be measured.

Caption: Workflow for assessing BTNL3-mediated T cell activation.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is employed to measure the real-time binding kinetics and affinity between the BTNL3 protein and the Vγ4 TCR.

Methodology:

-

Protein Purification: The extracellular IgV domain of human BTNL3 and the Vγ4 TCR are expressed and purified as recombinant proteins.

-

Chip Immobilization: The Vγ4 TCR is immobilized on a sensor chip surface.

-

Analyte Injection: A series of concentrations of the purified BTNL3 IgV domain are flowed over the sensor chip.

-

Data Acquisition and Analysis: The change in the refractive index at the surface, which is proportional to the mass of bound protein, is measured in real-time. These data are then fitted to a binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC is another biophysical technique used to confirm the binding affinity and determine the thermodynamic parameters of the BTNL3-TCR interaction.

Methodology:

-

Sample Preparation: Purified BTNL3 IgV domain is loaded into the injection syringe, and the purified Vγ4 TCR is placed in the sample cell.

-

Titration: The BTNL3 protein is injected in small aliquots into the TCR solution.

-

Heat Measurement: The heat released or absorbed during the binding event is measured after each injection.

-

Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of the two proteins. This binding isotherm is then fitted to a model to calculate the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Conclusion and Future Directions

BTNL3 has emerged as a critical regulator of tissue-resident γδ T cells, with a clear role in the maintenance of immune homeostasis in the gut. The direct, superantigen-like interaction with the Vγ4+ TCR highlights a unique mechanism of T-cell regulation by the Butyrophilin family. The association of BTNL3/BTNL8 dysregulation with inflammatory bowel disease underscores its potential as a therapeutic target.

Future research should focus on:

-

Elucidating the detailed downstream signaling events following BTNL3-mediated TCR engagement.

-

Investigating the precise role of the intracellular B30.2 domain of BTNL3 in signaling.

-

Exploring the therapeutic potential of modulating the BTNL3-Vγ4+ T-cell axis in IBD and other inflammatory conditions.

-

Determining the role of BTNL3 in anti-tumor immunity, given the downregulation observed in colon cancer.[3][10]

This in-depth guide provides a solid foundation for understanding the core functions of BTNL3 in T-cell regulation, paving the way for further research and development in this exciting area of immunology.

References

- 1. Butyrophilins: B7-related Modulators of T Cell Function [rndsystems.com]

- 2. Immunosurveillance by human γδ T lymphocytes: the emerging role of butyrophilins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | New Insights Into the Regulation of γδ T Cells by BTN3A and Other BTN/BTNL in Tumor Immunity [frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. Butyrophilin-like 3 Directly Binds a Human Vγ4+ T Cell Receptor Using a Modality Distinct from Clonally-Restricted Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Butyrophilin-like 3 Directly Binds a Human Vγ4+ T Cell Receptor Using a Modality Distinct from Clonally-Restricted Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Butyrophilins: γδ T Cell Receptor Ligands, Immunomodulators and More [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Conserved γδ T cell selection by BTNL proteins limits progression of human inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Insights Into the Regulation of γδ T Cells by BTN3A and Other BTN/BTNL in Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Butyrophilin-Like 3 (BTNL3) in Immune Response Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrophilin-like 3 (BTNL3) is a member of the Butyrophilin (BTN) family of proteins, which are structurally related to the B7 family of immunomodulatory ligands. Emerging evidence has positioned BTNL3 as a critical regulator of specific subsets of γδ T cells, particularly within the gut mucosa. This technical guide provides an in-depth overview of the core functions of BTNL3 in immune response pathways, detailing its interactions, signaling consequences, and the experimental methodologies used to elucidate its role. This document is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development.

BTNL3 Structure and Expression

BTNL3 is a type I transmembrane protein characterized by an extracellular domain containing an Immunoglobulin variable (IgV) and a constant (IgC) domain, a transmembrane segment, and an intracellular domain. Notably, BTNL3 often functions as a heterodimer with Butyrophilin-like 8 (BTNL8) to exert its biological activity.[1][2] This heteromeric interaction is crucial for the efficient surface expression and function of both proteins.[3]

BTNL3 expression is predominantly observed in epithelial tissues, with particularly high levels in the colon and small intestine. Its localization on gut epithelial cells strategically places it to interact with intraepithelial lymphocytes (IELs), a key population of resident immune cells in the gut mucosa.

BTNL3 in Immune Response Pathways

Interaction with Vγ4+ γδ T Cells

The primary role of BTNL3 in immune regulation is its interaction with a specific subset of γδ T cells expressing the Vγ4 T cell receptor (TCR).[2][4] This interaction is direct, with the IgV domain of BTNL3 binding to the Vγ4+ TCR.[2] This binding is distinct from classical antigen presentation and is more akin to a superantigen-like interaction, focusing on germline-encoded regions of the TCR.[2]

Signaling Consequences of BTNL3 Engagement

The engagement of the Vγ4+ TCR by the BTNL3/BTNL8 heterodimer initiates a signaling cascade within the T cell, leading to several key functional outcomes:

-

TCR Downregulation: A hallmark of BTNL3-mediated Vγ4+ T cell activation is the significant downregulation of the TCR from the cell surface.[4][5] This is a common feature of T cell activation, indicating successful receptor engagement and signal transduction.

-

Upregulation of Activation Markers: Ligation of the Vγ4+ TCR by BTNL3/BTNL8 leads to the upregulation of activation markers such as CD69 and the co-stimulatory receptor 4-1BB (TNFRSF9).[1][5]

-

Modulation of Cytokine Production: While BTNL3 engagement robustly activates Vγ4+ T cells, it does not typically induce the production of high levels of pro-inflammatory cytokines such as IFN-γ and TNF-α.[1][6] This suggests that BTNL3 may play a more nuanced role in immune homeostasis and surveillance rather than driving a potent inflammatory response.

Quantitative Data on BTNL3 Interactions and Function

The following tables summarize the key quantitative data available for the interaction and function of BTNL3.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) of BTNL3 IgV for Vγ4+ TCR | ~15–25 μM | Surface Plasmon Resonance (SPR) | [2] |

| Experimental Observation | Cell Types | Key Findings | Reference |

| TCR Downregulation | Primary human colonic Vγ4+ T cells co-cultured with BTNL3/BTNL8-expressing HEK293T cells | ~45% reduction in surface TCR expression. | [4] |

| Activation Marker Upregulation | Jurkat cells transduced with Vγ4+ TCR co-cultured with BTNL3/BTNL8-expressing 293T cells | Significant upregulation of CD69. | [2] |

| Co-stimulatory Receptor Upregulation | Primary human colonic T cells co-cultured with BTNL3/BTNL8-expressing HEK293T cells | Upregulation of 4-1BB on Vγ4+ T cells. | [1] |

| Cytokine Production | Primary human colonic T cells stimulated with BTNL3/BTNL8 | No significant induction of IFN-γ or TNF-α. | [1][6] |

BTNL3 Signaling Pathway

The precise downstream signaling pathway following BTNL3 engagement of the Vγ4+ TCR is still under investigation. However, based on general principles of TCR signaling, a putative pathway can be proposed.

Experimental Protocols

Generation of BTNL3/BTNL8-Expressing HEK293T Cells

This protocol describes the generation of a stable cell line co-expressing human BTNL3 and BTNL8, which can be used as target cells in co-culture assays.

Materials:

-

HEK293T cells

-

Lentiviral expression vectors for human BTNL3 and BTNL8 (with different selection markers, e.g., puromycin (B1679871) and blasticidin)

-

Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Complete DMEM medium (10% FBS, 1% penicillin-streptomycin)

-

Puromycin and Blasticidin

-

Polybrene

Protocol:

-

Lentivirus Production: Co-transfect HEK293T cells with the lentiviral expression vector (BTNL3 or BTNL8) and the packaging and envelope plasmids using a suitable transfection reagent.

-

Harvest the lentiviral supernatant 48-72 hours post-transfection and filter through a 0.45 µm filter.

-

Transduction: Seed HEK293T cells to be transduced. Add the lentiviral supernatant for BTNL3 to the cells in the presence of polybrene (e.g., 8 µg/mL).

-

After 24 hours, replace the virus-containing medium with fresh complete medium.

-

Selection: 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin for BTNL3).

-

Once a stable BTNL3-expressing cell line is established, repeat the transduction and selection process with the BTNL8 lentivirus and the second antibiotic (e.g., blasticidin).

-

Verification: Confirm the surface expression of both BTNL3 and BTNL8 by flow cytometry using specific antibodies.

Co-culture of Vγ4+ T Cells with BTNL3/BTNL8-Expressing Cells

This assay is used to assess the functional consequences of BTNL3/BTNL8 engagement on Vγ4+ T cells.

Materials:

-

Vγ4+ T cells (e.g., primary human colonic T cells or a Vγ4+ TCR-transduced Jurkat cell line)

-

BTNL3/BTNL8-expressing HEK293T cells (target cells)

-

Control HEK293T cells (transduced with an empty vector)

-

Complete RPMI medium

-

Flow cytometry antibodies (e.g., anti-CD3, anti-Vγ4, anti-CD69, anti-4-1BB)

-

96-well U-bottom plates

Protocol:

-

Cell Preparation: Harvest and count Vγ4+ T cells and target/control HEK293T cells.

-

Co-culture Setup: In a 96-well U-bottom plate, co-culture Vγ4+ T cells with either target or control HEK293T cells at a suitable effector-to-target ratio (e.g., 1:1 or 2:1).

-

Incubate the co-culture for a defined period (e.g., 4-24 hours) at 37°C and 5% CO2.

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with fluorescently labeled antibodies against surface markers of interest (e.g., CD3 for TCR downregulation, CD69 and 4-1BB for activation).

-

Acquire data on a flow cytometer and analyze the expression levels of the markers on the Vγ4+ T cell population.

-

Co-Immunoprecipitation of BTNL3 and BTNL8

This method is used to confirm the physical interaction between BTNL3 and BTNL8 in a cellular context.

Materials:

-

Cells or tissues expressing BTNL3 and BTNL8 (e.g., human intestinal epithelial cells or co-transfected HEK293T cells)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibody against BTNL3 or BTNL8 for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

-

Antibodies against both BTNL3 and BTNL8 for Western blotting

Protocol:

-

Cell Lysis: Lyse the cells or tissue homogenate in lysis buffer to solubilize proteins.

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-BTNL3) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies against both BTNL3 and BTNL8 to detect the co-immunoprecipitated protein.

-

BTNL3 in Disease: Inflammatory Bowel Disease (IBD)

Given its prominent expression in the gut, dysregulation of the BTNL3-Vγ4+ T cell axis has been implicated in the pathogenesis of Inflammatory Bowel Disease (IBD), including Crohn's disease and ulcerative colitis.[1][7] Studies have shown that the expression of BTNL3 and BTNL8 is significantly reduced in the inflamed intestinal tissue of IBD patients. This loss of BTNL3/BTNL8 may lead to a diminished and dysregulated population of tissue-protective Vγ4+ T cells, potentially contributing to the chronic inflammation characteristic of IBD.[1] Furthermore, genetic variants in the BTNL3/BTNL8 locus have been associated with an increased risk for penetrating Crohn's disease.[1]

Conclusion and Future Directions

BTNL3 has emerged as a key regulator of Vγ4+ γδ T cells, particularly within the intestinal mucosa. Its interaction with the Vγ4+ TCR, in concert with BTNL8, plays a crucial role in the maintenance and function of this important intraepithelial lymphocyte population. While significant progress has been made in understanding the fundamental biology of BTNL3, several areas warrant further investigation. A detailed elucidation of the downstream signaling pathways activated by BTNL3 engagement is critical. Moreover, a comprehensive understanding of how the inflammatory microenvironment in diseases like IBD impacts the BTNL3-Vγ4+ T cell axis will be vital for the development of novel therapeutic strategies targeting this pathway. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of modulating BTNL3 function in immune-mediated diseases.

References

- 1. Conserved γδ T cell selection by BTNL proteins limits progression of human inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Butyrophilin-like 3 Directly Binds a Human Vγ4+ T Cell Receptor Using a Modality Distinct from Clonally-Restricted Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Insights Into the Regulation of γδ T Cells by BTN3A and Other BTN/BTNL in Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The γδ T cell receptor combines innate with adaptive immunity by utilizing spatially distinct regions for agonist-selection and antigen responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Vγ4/butyrophilin conspiracy: novel role of intraepithelial γδ T cells in chronic inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conserved γδ T cell selection by BTNL proteins limits progression of human inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Expression Landscape of BTNL3: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Butyrophilin-like 3 (BTNL3) expression in human tissues, intended for researchers, scientists, and drug development professionals. This document delves into the quantitative expression of BTNL3 at both the transcript and protein levels, details validated experimental protocols for its detection, and explores its emerging role in immunology and disease.

Executive Summary

Butyrophilin-like 3 (BTNL3) is a member of the butyrophilin family of transmembrane proteins, which are structurally related to the B7 family of co-stimulatory molecules. Emerging evidence highlights a critical role for BTNL3 in modulating immune responses, particularly through its interaction with γδ T cells. Understanding the tissue-specific expression of BTNL3 is paramount for elucidating its physiological functions and its potential as a therapeutic target in various diseases, including cancer and inflammatory conditions. This guide synthesizes current knowledge on BTNL3 expression, offering a centralized resource for researchers in the field.

BTNL3 Expression Across Human Tissues

The expression of BTNL3 varies significantly across different human tissues, with the highest levels of RNA expression observed in the digestive tract, particularly the small intestine and colon.

Transcriptomic Data

Analysis of transcriptomic data from the Human Protein Atlas, integrating data from the Genotype-Tissue Expression (GTEx) project and the Functional Annotation of the Mammalian Genome 5 (FANTOM5) project, reveals a distinct expression pattern for BTNL3. The following table summarizes the normalized TPM (Transcripts Per Million) values for BTNL3 RNA expression in a selection of human tissues.[1]

| Tissue | Normalized TPM |

| Small intestine | 135.5 |

| Colon | 100.1 |

| Duodenum | 89.7 |

| Rectum | 60.2 |

| Appendix | 34.5 |

| Stomach | 12.3 |

| Esophagus | 2.1 |

| Spleen | 1.8 |

| Lymph node | 1.5 |

| Testis | 1.2 |

| Gallbladder | 1.1 |

| Lung | 0.9 |

| Kidney | 0.7 |

| Liver | 0.6 |

| Adipose tissue | 0.5 |

| Heart muscle | 0.4 |

| Skeletal muscle | 0.3 |

| Brain (Cerebral Cortex) | Not detected |

| Skin | Not detected |

Note: Data is derived from the Human Protein Atlas consensus dataset.[1] "Not detected" indicates expression levels below the detection threshold.

Proteomic Data

Quantitative proteomic data for BTNL3 across a wide range of tissues is limited. Immunohistochemical (IHC) staining data from the Human Protein Atlas indicates low to medium protein expression in the glandular cells of the small intestine, colon, and prostate.[2] However, the Human Protein Atlas notes that a reliable estimation of the overall protein expression profile could not be performed based on the available IHC data.[3][4] Further research utilizing methods like mass spectrometry-based proteomics is required for a comprehensive quantitative assessment of BTNL3 protein levels in various human tissues.

BTNL3 in Disease

Alterations in BTNL3 expression have been implicated in several diseases, most notably in inflammatory bowel disease (IBD) and colon cancer.

-

Inflammatory Bowel Disease (IBD): Studies have shown that BTNL3 expression is significantly downregulated in the inflamed intestinal tissue of patients with IBD.[5] This reduction in BTNL3 may contribute to the immune dysregulation observed in these conditions by affecting the function of local γδ T cells.[6]

-

Colon Cancer: Research indicates that BTNL3 expression is often decreased in colon cancer tissues compared to adjacent normal tissue.[7][8] This downregulation may represent an immune evasion mechanism, as BTNL3 is involved in the activation of anti-tumor γδ T cells.

Signaling Pathway of BTNL3

BTNL3 plays a crucial role in immune surveillance through its interaction with a specific subset of T cells. The primary signaling pathway involves the direct binding of BTNL3, in a heterodimeric complex with BTNL8, to the Vγ4 T cell receptor (TCR) on γδ T cells.[6][9] This interaction is believed to be a key mechanism for the selection and activation of this T cell population in the gut mucosa.

Experimental Protocols

Accurate and reproducible detection of BTNL3 is crucial for research and clinical applications. The following sections provide detailed protocols for immunohistochemistry (IHC), quantitative polymerase chain reaction (qPCR), and RNA-sequencing (RNA-seq) data analysis.

Immunohistochemistry (IHC) Protocol for BTNL3

This protocol is optimized for the detection of BTNL3 in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

1. Deparaffinization and Rehydration:

- Immerse slides in Xylene: 2 x 5 minutes.

- Immerse in 100% Ethanol: 2 x 3 minutes.

- Immerse in 95% Ethanol: 1 minute.

- Immerse in 80% Ethanol: 1 minute.

- Rinse in distilled water: 5 minutes.[10]

2. Antigen Retrieval:

- Immerse slides in Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0).

- Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

- Allow slides to cool to room temperature in the buffer.

3. Blocking:

- Wash slides in PBS-T (PBS with 0.05% Tween-20).

- Block endogenous peroxidase activity with 3% hydrogen peroxide in PBS for 10 minutes.

- Rinse with PBS-T.

- Block non-specific binding with 5% normal goat serum in PBS for 1 hour at room temperature.[11]

4. Primary Antibody Incubation:

- Incubate slides with a validated primary antibody against BTNL3 (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C. Optimal antibody concentration should be determined empirically.

5. Detection:

- Wash slides in PBS-T: 3 x 5 minutes.

- Incubate with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.

- Wash slides in PBS-T: 3 x 5 minutes.

- Develop with 3,3'-diaminobenzidine (B165653) (DAB) substrate until the desired stain intensity is reached.

- Rinse with distilled water to stop the reaction.

6. Counterstaining and Mounting:

- Counterstain with hematoxylin.

- Dehydrate through graded alcohols and xylene.

- Mount with a permanent mounting medium.

Start [label="FFPE Tissue Section", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Deparaffinization [label="Deparaffinization\n& Rehydration"];

Antigen_Retrieval [label="Antigen Retrieval\n(Heat-Induced)"];

Blocking [label="Blocking\n(Endogenous Peroxidase & Non-specific Binding)"];

Primary_Ab [label="Primary Antibody\n(anti-BTNL3)"];

Secondary_Ab [label="HRP-conjugated\nSecondary Antibody"];

Detection [label="DAB Substrate\nDevelopment"];

Counterstain [label="Counterstaining\n(Hematoxylin)"];

Dehydration [label="Dehydration\n& Mounting"];

End [label="Microscopic Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Deparaffinization;

Deparaffinization -> Antigen_Retrieval;

Antigen_Retrieval -> Blocking;

Blocking -> Primary_Ab;

Primary_Ab -> Secondary_Ab;

Secondary_Ab -> Detection;

Detection -> Counterstain;

Counterstain -> Dehydration;

Dehydration -> End;

}

Quantitative PCR (qPCR) Protocol for BTNL3

This protocol outlines the steps for quantifying BTNL3 mRNA expression in human tissue samples.

1. RNA Extraction and cDNA Synthesis:

- Extract total RNA from fresh or frozen tissue samples using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

2. qPCR Reaction Setup:

- Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for BTNL3, and nuclease-free water.

- Validated primer sequences for human BTNL3 should be used. Example:

- Forward Primer: 5'-TCTCTGGGAACTGGAGGTAGCA-3'

- Reverse Primer: 5'-CTCCACTGAACCTTAGGCTTGG-3'

- Add cDNA template to the master mix in appropriate qPCR plates.

- Include no-template controls and a reference gene (e.g., GAPDH, ACTB) for normalization.

3. qPCR Cycling Conditions:

- An example of a typical qPCR program:

- Initial denaturation: 95°C for 10 minutes.

- 40 cycles of:

- Denaturation: 95°C for 15 seconds.

- Annealing/Extension: 60°C for 1 minute.

- Perform a melt curve analysis to verify the specificity of the amplified product.

4. Data Analysis:

- Determine the cycle threshold (Ct) values for BTNL3 and the reference gene.

- Calculate the relative expression of BTNL3 using the ΔΔCt method.

RNA-Seq Data Analysis Workflow for BTNL3 Expression

This workflow describes the key bioinformatic steps for analyzing BTNL3 expression from RNA-seq data.

1. Quality Control:

- Assess the quality of raw sequencing reads (FASTQ files) using tools like FastQC to check for base quality, GC content, and adapter contamination.

2. Read Trimming:

- Remove low-quality bases and adapter sequences from the reads using tools such as Trimmomatic or Cutadapt.

3. Alignment:

- Align the trimmed reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR or HISAT2.

4. Quantification:

- Count the number of reads mapping to each gene using tools like featureCounts (from the Subread package) or use alignment-free methods like Salmon or Kallisto.

5. Normalization and Differential Expression:

- Normalize the raw read counts to account for differences in sequencing depth and gene length. Common normalization methods include Transcripts Per Million (TPM) and Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

- For differential expression analysis between sample groups, use packages like DESeq2 or edgeR in R.

Conclusion

This technical guide provides a foundational understanding of BTNL3 expression in human tissues, its implications in disease, and detailed protocols for its study. The high expression of BTNL3 in the gastrointestinal tract and its role in modulating γδ T cell responses underscore its importance in mucosal immunity. The observed downregulation in IBD and colon cancer suggests its potential as a biomarker and a therapeutic target. The provided experimental protocols and workflows offer a starting point for researchers to investigate BTNL3 in their specific areas of interest. Further research is warranted to fully elucidate the functional roles of BTNL3 and its therapeutic potential.

References

- 1. Tissue expression of BTNL3 - Summary - The Human Protein Atlas [proteinatlas.org]

- 2. BTNL3 protein expression summary - The Human Protein Atlas [v24.proteinatlas.org]

- 3. Tissue expression of BTNL3 - Summary - The Human Protein Atlas [proteinatlas.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Altered expression of Butyrophilin (BTN) and BTN‐like (BTNL) genes in intestinal inflammation and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GitHub - CebolaLab/RNA-seq: Step-by-step analysis pipeline for RNA-seq data [github.com]

- 7. Conserved γδ T cell selection by BTNL proteins limits progression of human inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. imchecktherapeutics.com [imchecktherapeutics.com]

- 9. Butyrophilin-like 3 Directly Binds a Human Vγ4+ T Cell Receptor Using a Modality Distinct from Clonally-Restricted Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. origene.com [origene.com]

- 11. explorationpub.com [explorationpub.com]

BTNL3 signaling cascade and downstream targets

An In-depth Technical Guide on the BTNL3 Signaling Cascade and Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrophilin-like 3 (BTNL3), a member of the B7 superfamily, plays a crucial role in immune regulation, particularly in the activation of a specific subset of γδ T cells. This technical guide provides a comprehensive overview of the BTNL3 signaling cascade, its downstream targets, and the methodologies used to investigate its function. BTNL3, in a heterodimeric complex with BTNL8, acts as a ligand for the Vγ4 T cell receptor (TCR), initiating a signaling cascade that leads to T cell activation, proliferation, and cytokine production. Understanding this pathway is critical for the development of novel immunotherapies targeting γδ T cells for the treatment of various diseases, including cancer and inflammatory disorders.

Introduction to BTNL3

Butyrophilins are a family of transmembrane proteins with structural homology to the B7 family of co-stimulatory and co-inhibitory molecules. BTNL3 is primarily expressed on epithelial cells, particularly in the gut. It forms a heterodimer with Butyrophilin-like 8 (BTNL8) to be functionally expressed on the cell surface. This BTNL3/BTNL8 complex is essential for the activation of Vγ4-expressing γδ T cells, a subset of T cells that are abundant in mucosal tissues and play a key role in immune surveillance.

The BTNL3 Signaling Cascade

The interaction between the BTNL3/BTNL8 heterodimer on an antigen-presenting cell (APC) or epithelial cell and the Vγ4 γδ TCR on a γδ T cell is the primary event that triggers the downstream signaling cascade. While the precise, linear pathway is an active area of research, the key components and their proposed interactions are outlined below.

Receptor Engagement and Initial Phosphorylation Events

Upon binding of the BTNL3/BTNL8 complex to the Vγ4 γδ TCR, a signaling cascade is initiated, starting with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ chains of the TCR complex. This phosphorylation is mediated by Src family kinases, such as Lck and Fyn. The phosphorylated ITAMs then serve as docking sites for spleen tyrosine kinase (Syk) and ζ-chain-associated protein kinase of 70 kDa (ZAP-70), which are subsequently activated.

An In-depth Technical Guide to BTNL3 Protein Interactions and Complex Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrophilin-like 3 (BTNL3) is a member of the Butyrophilin (BTN) superfamily, which is structurally related to the B7 family of co-stimulatory molecules. These proteins are critical regulators of immune responses. BTNL3, in particular, has emerged as a key player in the modulation of γδ T cell activity, primarily within the gut epithelium. This technical guide provides a comprehensive overview of BTNL3 protein interactions, the formation of functional complexes, and the signaling pathways it influences. The information is intended to support further research and the development of novel immunomodulatory therapeutics.

BTNL3 Protein Interactions and Complex Formation

BTNL3 is known to engage in both heteromeric complex formation and direct receptor-ligand interactions. These interactions are crucial for its biological function, particularly in the context of immune surveillance in the gastrointestinal tract.

Heterodimeric Complex with BTNL8

BTNL3 forms a crucial heterodimeric complex with Butyrophilin-like 8 (BTNL8).[1][2][3] This association is essential for the proper cell surface expression and functional activity of both proteins.[4] Studies have shown that when expressed alone, neither BTNL3 nor BTNL8 is efficiently localized to the cell surface; however, their co-expression leads to the formation of a stable complex that is presented on the plasma membrane.[4] This BTNL3-BTNL8 heterodimer is specifically expressed on human gut epithelial cells and plays a pivotal role in regulating tissue-specific Vγ4-expressing γδ T cells.[3][5]

Direct Interaction with Vγ4+ T Cell Receptor

The BTNL3-BTNL8 heterodimer functions as a ligand for a subset of γδ T cells. Specifically, the IgV domain of BTNL3 directly binds to the Vγ4+ T cell receptor (TCR).[6][7] This interaction is unique and has been described as "superantigen-like" because it is focused on germline-encoded regions of the TCR, rather than the hypervariable CDR3 loops that typically mediate antigen recognition.[1][6] This mode of binding allows for the regulation of a specific subset of γδ T cells. In contrast, the BTNL8 component of the heterodimer does not appear to directly bind to the Vγ4 TCR.[6]

Quantitative Analysis of BTNL3 Interactions

The binding affinity between the BTNL3 IgV domain and the Vγ4+ TCR has been quantified using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

| Interacting Proteins | Technique | Dissociation Constant (Kd) | Reference |

| BTNL3 IgV & Vγ4 TCR | Surface Plasmon Resonance (SPR) | ~15–25 μM | [6][7] |

| BTNL3 IgV & Vγ4 TCR | Isothermal Titration Calorimetry (ITC) | 3.5 μM | [6] |

| BTNL3GQFSS IgV & Vγ4 TCR | Surface Plasmon Resonance (SPR) | 117.6 μM | [6] |

| BTNL3KDQPFM IgV & Vγ4 TCR | Surface Plasmon Resonance (SPR) | 11.2 μM | [6] |

| BTNL3RI IgV & Vγ4 TCR | Surface Plasmon Resonance (SPR) | 217.3 μM | [6] |

| BTNL3RI IgV & Vγ4 TCR | Isothermal Titration Calorimetry (ITC) | ~50 μM | [6] |

Signaling Pathways

The binding of the BTNL3-BTNL8 complex to the Vγ4+ TCR on γδ T cells initiates a signaling cascade that modulates T cell activity. Engagement of the TCR by BTNL3-BTNL8 leads to TCR downregulation and can either stimulate or inhibit T cell responses depending on the context.[8][9] This interaction is thought to be a mechanism for maintaining immune homeostasis in the gut by regulating the activation and proliferation of this specific γδ T cell subset.[1][8] Agonistic modulation of this pathway could enhance anti-tumor or anti-microbial immunity, while antagonistic modulation may be beneficial in autoimmune diseases.[8]

Caption: BTNL3-BTNL8 heterodimer on an epithelial cell engaging the Vγ4 TCR on a γδ T cell.

Experimental Protocols

Co-Immunoprecipitation to Demonstrate BTNL3-BTNL8 Interaction

This protocol describes a general workflow for demonstrating the interaction between BTNL3 and BTNL8 in a cellular context.

1. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in appropriate media.

-

Co-transfect cells with expression vectors encoding tagged versions of BTNL3 (e.g., FLAG-tagged) and BTNL8 (e.g., HA-tagged). Include single-transfection and empty vector controls.

2. Cell Lysis:

-

After 24-48 hours, wash the cells with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice for 30 minutes.

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

3. Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads.

-

Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

4. Elution and Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated BTNL8.

-

The input lysates should also be run on the gel to confirm the expression of both tagged proteins.

Caption: Workflow for Co-Immunoprecipitation of BTNL3 and BTNL8.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

This protocol outlines the steps for quantifying the binding kinetics and affinity between the BTNL3 IgV domain and the Vγ4 TCR.

1. Chip Preparation:

-

A sensor chip (e.g., CM5) is activated to allow for the immobilization of one of the interacting partners (the "ligand").[10]

-

The Vγ4 TCR is typically immobilized on the chip surface. A reference flow cell is prepared in parallel where no protein is immobilized to subtract non-specific binding signals.[6][10]

2. Analyte Injection:

-

The other interacting partner (the "analyte"), in this case, the recombinant BTNL3 IgV domain, is injected at various concentrations over the chip surface.[11]

3. Data Acquisition:

-

The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).[11]

-

A sensorgram is generated, plotting RU versus time, which shows the association phase during analyte injection and the dissociation phase during buffer flow.

4. Data Analysis:

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka). A lower Kd value indicates a higher binding affinity.

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion and Future Directions

BTNL3, in a heterodimeric complex with BTNL8, is a critical regulator of Vγ4+ γδ T cells in the gut. The direct, superantigen-like interaction between the BTNL3 IgV domain and the Vγ4 TCR provides a mechanism for the selective modulation of this important immune cell subset. Understanding the intricacies of these interactions, the resulting signaling pathways, and the quantitative aspects of binding is paramount for the development of targeted immunotherapies. Future research should focus on further elucidating the downstream signaling events following TCR engagement and exploring the therapeutic potential of modulating the BTNL3-TCR axis in inflammatory bowel disease, colorectal cancer, and other gastrointestinal pathologies.

References

- 1. Frontiers | Butyrophilins: γδ T Cell Receptor Ligands, Immunomodulators and More [frontiersin.org]

- 2. pnas.org [pnas.org]

- 3. Butyrophilins: B7-related Modulators of T Cell Function [rndsystems.com]

- 4. Frontiers | New Insights Into the Regulation of γδ T Cells by BTN3A and Other BTN/BTNL in Tumor Immunity [frontiersin.org]

- 5. Immunosurveillance by human γδ T lymphocytes: the emerging role of butyrophilins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Butyrophilin-like 3 Directly Binds a Human Vγ4+ T Cell Receptor Using a Modality Distinct from Clonally-Restricted Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Butyrophilin-like 3 Directly Binds a Human Vγ4+ T Cell Receptor Using a Modality Distinct from Clonally-Restricted Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are BTNL3 modulators and how do they work? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of Surface Plasmon Resonance Technique for Studies of Inter-domain Interactions in Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Butyrophilin-Like 3 (BTNL3) in Autoimmune Diseases: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrophilin-like 3 (BTNL3), a member of the B7 family of co-stimulatory and co-inhibitory molecules, is emerging as a critical regulator of immune homeostasis, particularly at mucosal surfaces. Its interaction with specific subsets of γδ T cells points to a significant role in the pathogenesis of autoimmune diseases. This technical guide provides an in-depth overview of BTNL3's function, signaling pathways, and its association with autoimmune conditions, with a focus on inflammatory bowel disease (IBD), rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and multiple sclerosis (MS). This document is intended to serve as a resource for researchers and professionals in drug development, offering a compilation of current knowledge, quantitative data, and detailed experimental methodologies.

BTNL3: Structure and Expression

BTNL3 is a type I transmembrane protein with an extracellular domain consisting of an IgV-like and an IgC-like domain, a transmembrane region, and a cytoplasmic tail. It often forms a heterodimer with BTNL8, and this complex is crucial for its function. BTNL3 is predominantly expressed in epithelial tissues, with high levels observed in the small intestine and colon.

Interaction with γδ T Cells: A Key Immunomodulatory Axis

The primary known function of BTNL3 is its role in regulating a specific subset of tissue-resident γδ T cells. In the human colon, a heterodimer of BTNL3 and BTNL8 acts as a ligand for the T-cell receptor (TCR) on Vγ4+ γδ T cells. This interaction is crucial for the selection, maintenance, and function of this unique T cell population, which is characterized by the co-expression of the integrin CD103.

Quantitative Data: BTNL3-Vγ4+ TCR Interaction

The binding affinity of the BTNL3 IgV domain to the human Vγ4+ TCR has been determined, providing a quantitative measure of this critical interaction.

| Interacting Molecules | Method | Affinity (Kd) | Reference |

| BTNL3 IgV domain and human Vγ4+ TCR | Surface Plasmon Resonance (SPR) | ~15–25 μM | [1] |

This affinity is comparable to that of many αβ TCR-peptide-MHC interactions, highlighting the significance of this binding in mediating γδ T cell responses.

BTNL3 Signaling Pathway

The binding of the BTNL3-BTNL8 heterodimer to the Vγ4+ TCR on γδ T cells initiates a signaling cascade that modulates T cell activity. While the complete downstream pathway is still under investigation, key events have been identified.

Upon engagement with the BTNL3-BTNL8 complex, the Vγ4+ TCR is downregulated, and the T cell activation marker CD69 is upregulated. This suggests a direct TCR-mediated signaling event. The signaling is thought to maintain the tissue-protective phenotype of these resident γδ T cells. In the absence of this interaction, these T cells may become dysregulated, contributing to inflammation.

Caption: BTNL3-Vγ4+ TCR signaling pathway.

BTNL3 in Autoimmune Diseases

Dysregulation of the BTNL3-γδ T cell axis has been implicated in several autoimmune diseases. The loss or reduced expression of BTNL3 can lead to a breakdown of immune tolerance at epithelial barriers, contributing to chronic inflammation.

Inflammatory Bowel Disease (IBD)

The most well-documented role of BTNL3 in autoimmunity is in IBD, including Crohn's disease and ulcerative colitis. In the inflamed gut of IBD patients, the population of tissue-protective Vγ4+CD103+ γδ T cells is diminished. Furthermore, genetic studies have identified that hypomorphism in the BTNL3/BTNL8 genes is a risk factor for developing a severe, penetrating form of Crohn's disease.[2][3][4][5][6][7]

Quantitative Data: BTNL3 Expression in Intestinal Inflammation

While precise fold-change data from large patient cohorts is still emerging, studies have consistently shown altered BTNL3 expression in the context of intestinal inflammation.

| Condition | Tissue | Method | Finding | Reference |

| Ulcerative Colitis | Colon | Real-time PCR | Altered BTNL3 and BTNL8 expression | [8] |

| Colon Cancer | Colon | Real-time PCR | Significantly decreased BTNL3 and BTNL8 mRNA levels compared to unaffected tissue | [8] |

Rheumatoid Arthritis (RA), Systemic Lupus Erythematosus (SLE), and Multiple Sclerosis (MS)

The role of BTNL3 in other autoimmune diseases is an active area of investigation. While direct quantitative data on BTNL3 expression in RA synovium, SLE patient tissues, or MS lesions is not yet widely available in published literature, the known function of BTNL3 in regulating T cell responses suggests its potential involvement. Antagonistic BTNL3 modulators are being considered as a potential therapeutic strategy for these conditions by dampening overactive γδ T cell responses.[9]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study BTNL3 function.

Generation of BTNL3-Expressing Cell Lines

Stable expression of BTNL3 and BTNL8 in cell lines like HEK293T is essential for in vitro functional assays. Lentiviral transduction is a commonly used method.

Experimental Workflow: Lentiviral Transduction of BTNL3/BTNL8

Caption: Workflow for generating BTNL3/BTNL8 expressing cell lines.

A detailed protocol for lentiviral transduction can be found in various publications and online resources. Key steps include co-transfection of HEK293T cells with the lentiviral vector containing the gene of interest and packaging plasmids, followed by harvesting the virus-containing supernatant and transducing the target cells.

Co-culture Assays

To study the functional interaction between BTNL3 and γδ T cells, co-culture assays are employed.

Methodology:

-

Cell Preparation: Isolate primary γδ T cells from human tissue (e.g., colonic biopsies) or use a γδ T cell line. Culture the BTNL3/BTNL8-expressing cell line (e.g., transduced HEK293T cells) and a control cell line (e.g., expressing an empty vector).

-

Co-culture: Co-culture the γδ T cells with either the BTNL3/BTNL8-expressing cells or the control cells for a defined period (e.g., 18-24 hours).

-

Analysis: Analyze the γδ T cells for changes in activation markers (e.g., CD69, CD25), TCR expression, proliferation, and cytokine production using flow cytometry or ELISA.

Flow Cytometry Analysis of Vγ4+CD103+ T Cells

Protocol Overview:

-

Sample Preparation: Prepare a single-cell suspension from human colonic biopsies or peripheral blood.

-

Staining: Stain the cells with a panel of fluorescently labeled antibodies targeting surface markers, including a pan-γδ TCR antibody, a Vγ4-specific antibody, CD103, and other relevant markers (e.g., CD3, CD45). A viability dye should be included to exclude dead cells.

-

Gating Strategy:

-

Gate on single, live lymphocytes based on forward and side scatter properties and viability dye exclusion.

-

Gate on CD3+ T cells.

-

Gate on γδ TCR+ cells.

-

Within the γδ T cell population, identify the Vγ4+ cells.

-

Analyze the Vγ4+ population for the expression of CD103.

-

Gating Strategy Diagram

Caption: Gating strategy for identifying Vγ4+CD103+ T cells.

Quantitative Real-Time PCR (qRT-PCR) for BTNL3 Expression

Protocol Overview:

-

RNA Extraction: Extract total RNA from tissue biopsies (e.g., intestinal mucosa, synovial tissue) or isolated cells using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform real-time PCR using primers and probes specific for BTNL3 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative expression of BTNL3 using the ΔΔCt method.

Immunohistochemistry (IHC) for BTNL3 Protein Expression

Protocol Overview:

-

Tissue Preparation: Use frozen tissue sections for optimal antigen preservation.

-

Fixation: Fix the sections briefly in cold acetone (B3395972) or paraformaldehyde.

-

Blocking: Block non-specific antibody binding using a suitable blocking buffer (e.g., serum from the secondary antibody host species).

-

Primary Antibody Incubation: Incubate with a validated primary antibody against BTNL3.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Mounting and Imaging: Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize using a fluorescence microscope.

Therapeutic Implications and Future Directions

The crucial role of the BTNL3-γδ T cell axis in maintaining immune homeostasis at epithelial surfaces makes it an attractive target for therapeutic intervention in autoimmune diseases.

-

Agonistic Modulators: For conditions characterized by a loss of BTNL3 function, such as certain forms of IBD, agonistic molecules that mimic the action of the BTNL3-BTNL8 heterodimer could potentially restore the population of tissue-protective γδ T cells and ameliorate inflammation.

-

Antagonistic Modulators: In diseases where overactive γδ T cells are implicated, such as potentially in RA or MS, antagonistic molecules that block the BTNL3-TCR interaction could dampen the inflammatory response.[9]

Future research should focus on:

-

Detailed Signaling Pathways: Elucidating the precise downstream signaling molecules activated by BTNL3 engagement in γδ T cells.

-

Quantitative Expression Profiling: Generating comprehensive quantitative data on BTNL3 expression in various autoimmune diseases to identify patient subpopulations that might benefit from BTNL3-targeted therapies.

-

Development of Therapeutic Modulators: Designing and testing novel agonistic and antagonistic modulators of the BTNL3 pathway in preclinical models of autoimmune disease.

Conclusion

BTNL3 has emerged as a key regulator of a specific subset of tissue-resident γδ T cells, playing a vital role in maintaining immune homeostasis, particularly in the gut. Its dysregulation is clearly linked to the pathogenesis of IBD and is increasingly implicated in other autoimmune disorders. The quantitative data on its receptor binding and the availability of robust experimental protocols provide a solid foundation for further research into its biology and for the development of novel therapeutic strategies targeting this important immunomodulatory pathway. This guide serves as a starting point for researchers and drug developers to explore the potential of BTNL3 in the diagnosis and treatment of autoimmune diseases.

References

- 1. BTNL3 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 2. biochem.slu.edu [biochem.slu.edu]

- 3. Frontiers | New Insights Into the Regulation of γδ T Cells by BTN3A and Other BTN/BTNL in Tumor Immunity [frontiersin.org]

- 4. New Insights Into the Regulation of γδ T Cells by BTN3A and Other BTN/BTNL in Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Conserved γδ T cell selection by BTNL proteins limits progression of human inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microarray analysis of gene expression in lupus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Altered expression of Butyrophilin (BTN) and BTN-like (BTNL) genes in intestinal inflammation and colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunosurveillance by human γδ T lymphocytes: the emerging role of butyrophilins - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Butyrophilin-like 3 (BTNL3) in Cancer Immunology: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The butyrophilin-like (BTNL) family of molecules, structurally related to the B7 co-stimulatory family, is emerging as a critical regulator of immune responses, particularly in the context of cancer. This technical guide focuses on Butyrophilin-like 3 (BTNL3), a type I transmembrane protein, and its intricate involvement in modulating anti-tumor immunity. In conjunction with its binding partner, BTNL8, BTNL3 plays a significant role in the activation and regulation of specific subsets of γδ T cells. This document provides an in-depth overview of the current understanding of BTNL3's function in cancer immunology, including its expression in tumor tissues, its signaling pathways, and the methodologies used to investigate its function. Quantitative data are presented in structured tables, and key molecular interactions and experimental workflows are visualized through detailed diagrams.

Introduction to BTNL3

Butyrophilin-like 3 (BTNL3) is a member of the butyrophilin family, which are immunoglobulin superfamily proteins that share structural homology with the B7 family of co-stimulatory and co-inhibitory molecules.[1][2] BTNL3 is primarily expressed in epithelial tissues and plays a crucial role in immune surveillance.[3] A key feature of BTNL3 biology is its formation of a heterodimer with Butyrophilin-like 8 (BTNL8). This BTNL3/BTNL8 complex is essential for its function, as neither protein is efficiently expressed on the cell surface in the absence of the other.[4] The primary immunological function of the BTNL3/BTNL8 heterodimer is the regulation of specific subsets of γδ T cells, particularly those expressing the Vγ4 T cell receptor (TCR).[4][5]

BTNL3 Expression in Cancer

The expression of BTNL3 is notably altered in certain malignancies, particularly in colon cancer. Multiple studies utilizing datasets from The Cancer Genome Atlas (TCGA) and other cohorts have demonstrated a significant downregulation of BTNL3 and BTNL8 mRNA in colon tumors compared to adjacent normal tissue.[6] This reduction in BTNL expression in the tumor microenvironment is hypothesized to be a mechanism of immune evasion, as it would lead to a decrease in the activation of tumor-infiltrating γδ T cells.[1]

Table 1: BTNL3 and BTNL8 mRNA Expression in Colorectal Cancer

| Dataset | Gene | Tissue | Expression Level (log2 median-centered intensity) | Number of Samples (Normal) | Number of Samples (Tumor) | Reference |

| TCGA | BTNL3 | Normal Colon | Higher | 19 | 101 | [1][7] |

| Colon Tumor | Lower | [1][7] | ||||

| BTNL8 | Normal Colon | Higher | 19 | 101 | [1][7] | |

| Colon Tumor | Lower | [1][7] | ||||

| Skrzypczak | BTNL3 | Normal Colon | Higher | 24 | 45 | [1][7] |

| Colon Tumor | Lower | [1][7] | ||||

| BTNL8 | Normal Colon | Higher | 24 | 45 | [1][7] | |

| Colon Tumor | Lower | [1][7] |

BTNL3-Mediated Immune Cell Modulation

The BTNL3/BTNL8 heterodimer directly engages the Vγ4 TCR on γδ T cells, leading to TCR-dependent activation.[8][9] This interaction is characterized by the upregulation of T cell activation markers such as CD69 and 4-1BB (TNFRSF9), as well as downregulation of the TCR on the cell surface, a hallmark of recent TCR engagement.[10][11][12] While this interaction clearly indicates a co-stimulatory function, studies have not consistently demonstrated a subsequent increase in the production of effector cytokines such as IFN-γ or TNF-α.[10][13] This suggests a more nuanced role for BTNL3/BTNL8 in γδ T cell regulation, possibly in their homing, maturation, or maintenance in a semi-activated state within tissues.[5]

Table 2: Functional Consequences of BTNL3/BTNL8 Engagement on Vγ4+ T Cells

| Parameter | Observation | Implication | Reference |

| TCR Downregulation | Significant downregulation of surface TCR | TCR-dependent signaling initiated | [4][10][11] |

| CD69 Upregulation | Increased expression | Early T cell activation | [11][12] |

| 4-1BB (TNFRSF9) Upregulation | Increased expression | Co-stimulatory signal received | [10] |

| IFN-γ Production | No appreciable increase | Potential for non-cytolytic functions | [10][13] |

| TNF-α Production | No appreciable increase | Potential for non-cytolytic functions | [13] |

Signaling Pathways

The interaction between the BTNL3/BTNL8 heterodimer on an antigen-presenting cell or tumor cell and the Vγ4 TCR on a γδ T cell initiates a downstream signaling cascade. While the precise intracellular signaling molecules downstream of the Vγ4 TCR in this context are not fully elucidated, the observed upregulation of activation markers confirms the initiation of a TCR-dependent signaling pathway.

Experimental Protocols

Investigating the immunological function of BTNL3 typically involves a series of in vitro experiments to reconstitute the interaction between BTNL3/BTNL8 and Vγ4+ γδ T cells.

General Protocol for HEK293T Cell Transfection with BTNL3 and BTNL8 Plasmids

This protocol outlines the transient transfection of Human Embryonic Kidney 293T (HEK293T) cells to express the BTNL3/BTNL8 heterodimer on their surface.

-

Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a 5% CO2 incubator.

-

Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection Complex Preparation:

-

In a sterile tube, dilute plasmids encoding human BTNL3 and BTNL8 in a serum-free medium such as Opti-MEM.

-

In a separate tube, add a suitable transfection reagent (e.g., lipofectamine-based or polyethylenimine).

-

Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

-

Transfection: Add the DNA-transfection reagent complexes dropwise to the HEK293T cells.

-

Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

-

Verification: Confirm protein expression by flow cytometry using antibodies specific for BTNL3 or BTNL8, or by Western blot.

Co-culture of Transfected HEK293T Cells with Human Vγ4+ T Cells

This protocol describes the co-culture of BTNL3/BTNL8-expressing HEK293T cells with isolated human Vγ4+ T cells to assess T cell activation.

-

Isolation of γδ T Cells: Isolate primary human γδ T cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Co-culture Setup:

-

Harvest the transfected HEK293T cells (expressing BTNL3/BTNL8 or an empty vector control) and seed them in a 96-well plate.

-

Add the isolated γδ T cells to the wells containing the HEK293T cells at a specific effector-to-target ratio (e.g., 1:1, 5:1).

-

-

Incubation: Co-culture the cells for a defined period (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.

-

Analysis of T Cell Activation:

-

Harvest the non-adherent T cells from the co-culture.

-

Stain the T cells with fluorescently labeled antibodies against surface markers such as CD3, TCR Vγ4, CD69, and 4-1BB.

-

Analyze the stained cells by flow cytometry to quantify the percentage of activated T cells and the mean fluorescence intensity (MFI) of activation markers.

-

For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of co-culture, then fix, permeabilize, and stain for cytokines like IFN-γ and TNF-α.

-

Therapeutic Implications and Future Directions

The downregulation of BTNL3 in colorectal cancer and its role in activating a specific subset of anti-tumoral γδ T cells make it an attractive target for cancer immunotherapy.[3][6] The development of agonistic antibodies or other agents that can mimic the co-stimulatory function of the BTNL3/BTNL8 heterodimer could potentially restore or enhance γδ T cell-mediated anti-tumor responses in patients with low BTNL3 expression. Further research is needed to fully elucidate the downstream signaling pathways activated by BTNL3/BTNL8 engagement and to understand the full spectrum of its immunomodulatory functions in different cancer contexts. A deeper understanding of the mechanisms regulating BTNL3 expression in tumors will also be crucial for the development of effective therapeutic strategies.

Conclusion

BTNL3, in partnership with BTNL8, is a key regulator of Vγ4+ γδ T cell activity. Its downregulation in colorectal cancer highlights a potential mechanism of immune escape by tumors. The ability of the BTNL3/BTNL8 complex to provide a co-stimulatory signal to this important subset of tissue-resident lymphocytes underscores its potential as a novel target for cancer immunotherapy. The experimental frameworks outlined in this guide provide a basis for further investigation into the biology of BTNL3 and its therapeutic manipulation for the benefit of cancer patients.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. New Insights Into the Regulation of γδ T Cells by BTN3A and Other BTN/BTNL in Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Altered expression of Butyrophilin (BTN) and BTN‐like (BTNL) genes in intestinal inflammation and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-Catenin Drives Butyrophilin-like Molecule Loss and γδ T-cell Exclusion in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Butyrophilin-like 3 Directly Binds a Human Vγ4+ T Cell Receptor Using a Modality Distinct from Clonally-Restricted Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Butyrophilin-like 3 Directly Binds a Human Vγ4+ T Cell Receptor Using a Modality Distinct from Clonally-Restricted Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conserved γδ T cell selection by BTNL proteins limits progression of human inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The γδ T cell receptor combines innate with adaptive immunity by utilizing spatially distinct regions for agonist-selection and antigen responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Investigating the Function of Butyrophilin-like 3 (BTNL3) Using siRNA Knockdown: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodology for investigating the function of Butyrophilin-like 3 (BTNL3), a crucial immune-regulatory protein, through siRNA-mediated knockdown. This document outlines the current understanding of BTNL3's role in immune signaling, detailed experimental protocols for its study, and a framework for data presentation and interpretation.

Introduction to BTNL3

Butyrophilin-like 3 (BTNL3) is a member of the butyrophilin family of proteins, which are structurally related to the B7 family of co-stimulatory and co-inhibitory molecules.[1] BTNL3 is primarily expressed on epithelial cells, particularly in the gut, and plays a significant role in modulating immune responses.[1][2] It often forms a heterodimer with BTNL8 to engage with the Vγ4 T cell receptor (TCR) on a subset of gamma-delta (γδ) T cells.[3][4] This interaction is crucial for the regulation of tissue-specific immune surveillance and homeostasis.[2][5][6] Dysregulation of BTNL3 expression has been implicated in inflammatory bowel disease (IBD) and certain cancers, making it a person of interest for therapeutic intervention.[5][7]

BTNL3 Signaling Pathway

BTNL3, in conjunction with BTNL8, acts as a ligand for the Vγ4 TCR on γδ T cells. This interaction can lead to either co-stimulation or co-inhibition of T cell activity, depending on the context. The binding is characterized as "superantigen-like," involving the IgV domain of BTNL3 and germline-encoded regions of the Vγ4 TCR. Upon engagement, this signaling cascade can initiate downstream events within the γδ T cell, including the modulation of activation markers and cytokine production.

Experimental Workflow for BTNL3 siRNA Knockdown

A typical experimental workflow to investigate BTNL3 function using siRNA involves several key stages, from the initial cell culture to the final functional analysis. This process allows for a systematic evaluation of the impact of reduced BTNL3 expression on cellular and molecular events.

Data Presentation

Quantitative data from BTNL3 siRNA knockdown experiments should be organized into clear and concise tables to facilitate comparison and interpretation. The following tables provide a template for presenting such data.

Table 1: BTNL3 Knockdown Efficiency

| Target Gene | siRNA Concentration (nM) | Time Post-Transfection (hours) | % mRNA Knockdown (vs. Scrambled Control) | % Protein Knockdown (vs. Scrambled Control) |

| BTNL3 | 50 | 48 | Illustrative: 75% | Illustrative: 60% |

| BTNL3 | 100 | 48 | Illustrative: 85% | Illustrative: 70% |

| BTNL3 | 50 | 72 | Illustrative: 65% | Illustrative: 55% |

| BTNL3 | 100 | 72 | Illustrative: 80% | Illustrative: 65% |

Table 2: Effect of BTNL3 Knockdown on γδ T Cell Activation Markers

| Condition | % CD69+ γδ T cells | Fold Change in CD69 MFI | % CD25+ γδ T cells | Fold Change in CD25 MFI |

| Control (Scrambled siRNA) | Illustrative: 25% | Illustrative: 1.0 | Illustrative: 15% | Illustrative: 1.0 |

| BTNL3 siRNA | Illustrative: 10% | Illustrative: 0.4 | Illustrative: 7% | Illustrative: 0.5 |

Table 3: Effect of BTNL3 Knockdown on Cytokine Secretion from γδ T Cells

| Condition | IFN-γ (pg/mL) | Fold Change in IFN-γ | IL-17 (pg/mL) | Fold Change in IL-17 |

| Control (Scrambled siRNA) | Illustrative: 500 | Illustrative: 1.0 | Illustrative: 200 | Illustrative: 1.0 |

| BTNL3 siRNA | Illustrative: 200 | Illustrative: 0.4 | Illustrative: 80 | Illustrative: 0.4 |

Table 4: Cell Viability Post-Transfection

| siRNA Treatment | Transfection Reagent | Cell Viability (%) |

| Untransfected Control | None | 100 |

| Scrambled Control | Reagent A | 95 |

| BTNL3 siRNA | Reagent A | 93 |

Experimental Protocols

The following sections provide detailed protocols for the key experiments involved in investigating BTNL3 function using siRNA knockdown.

Cell Culture

-

Cell Lines: Human intestinal epithelial cell lines such as Caco-2 or HT-29 are suitable for these studies as they endogenously express BTNL3.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

siRNA Design and Transfection

-

siRNA Design: Design at least three independent siRNAs targeting different regions of the BTNL3 mRNA to minimize off-target effects. A non-targeting scrambled siRNA should be used as a negative control.

-

Transfection Reagent: Use a commercially available lipid-based transfection reagent suitable for the chosen cell line.

-

Protocol:

-

Seed cells in 6-well plates to achieve 50-70% confluency on the day of transfection.

-

For each well, dilute the BTNL3 siRNA or scrambled control siRNA in serum-free medium.

-

In a separate tube, dilute the transfection reagent in serum-free medium.

-

Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow complex formation.

-

Add the siRNA-lipid complexes to the cells in fresh serum-free medium.

-

After 4-6 hours of incubation, replace the medium with complete growth medium.

-

Incubate the cells for 24-72 hours before proceeding with downstream analyses.

-

Quantitative Real-Time PCR (qRT-PCR) for Knockdown Validation

-

RNA Extraction: Isolate total RNA from the transfected cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for BTNL3 and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.

-

Perform the qPCR reaction using a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative expression of BTNL3 mRNA in the knockdown samples compared to the scrambled control.

-

Western Blot for Knockdown Validation

-

Protein Extraction: Lyse the transfected cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis and Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for BTNL3 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the BTNL3 protein levels to a loading control (e.g., β-actin or GAPDH).

-

γδ T Cell Co-culture and Functional Assays

-

γδ T Cell Isolation: Isolate γδ T cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

Co-culture:

-

After 48 hours of siRNA transfection, co-culture the epithelial cells with the isolated γδ T cells at a suitable effector-to-target ratio (e.g., 5:1).

-

Incubate the co-culture for 12-24 hours.

-

-

Flow Cytometry for Activation Markers:

-

Harvest the γδ T cells from the co-culture.

-

Stain the cells with fluorescently labeled antibodies against CD3, γδ TCR, CD69, and CD25.

-

Analyze the expression of CD69 and CD25 on the γδ T cell population using a flow cytometer.

-

-

ELISA for Cytokine Secretion:

-

Collect the supernatant from the co-culture.

-

Measure the concentration of cytokines such as IFN-γ and IL-17 in the supernatant using commercially available ELISA kits.

-

Cell Viability Assay

-

MTT Assay:

-

At the end of the experimental period, add MTT reagent to the cells and incubate.

-

Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.

-

-

Trypan Blue Exclusion:

-

Harvest the cells and stain with trypan blue.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Conclusion